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Compound of Interest

Compound Name: Colistin (sulfate)

Cat. No.: B10787229 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in improving the

reproducibility of colistin synergy testing results.

Frequently Asked Questions (FAQs)
Q1: What are the most common methods for colistin synergy testing?

A1: The most frequently used methods for in vitro colistin synergy testing are the checkerboard

assay and the time-kill assay.[1][2][3][4][5] The checkerboard assay is a microdilution method

that assesses the minimum inhibitory concentration (MIC) of colistin in combination with

another antimicrobial agent.[3][6] The time-kill assay measures the rate of bacterial killing over

time when exposed to colistin and a second agent, both alone and in combination.[4][6][7]

Other methods include E-test-based techniques and two-dimensional gradient tests.[2][8]

Q2: How is synergy defined and interpreted in these assays?

A2: In the checkerboard assay, synergy is most commonly quantified using the Fractional

Inhibitory Concentration Index (FICI). The FICI is calculated by summing the Fractional

Inhibitory Concentration (FIC) of each drug, where the FIC is the MIC of the drug in

combination divided by the MIC of the drug alone.[6] A common interpretation is as follows:

Synergy: FICI ≤ 0.5
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Additive/Partial Synergy: 0.5 < FICI ≤ 1.0

Indifference: 1.0 < FICI ≤ 4.0

Antagonism: FICI > 4.0[6][9][10]

In time-kill assays, synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the

combination and the most active single agent at a specific time point, usually 24 hours.[6]

Q3: Why are my colistin synergy testing results not reproducible?

A3: Lack of reproducibility in colistin synergy testing is a known challenge and can stem from

several factors.[8][11] These include variations in experimental protocols between laboratories,

such as differences in inoculum preparation, growth media, incubation time, and the specific

endpoints measured.[1] The methods themselves can be labor-intensive and prone to error.[5]

[11] Furthermore, the interpretation of results, especially for the checkerboard assay, can be

subjective.[11] For some techniques like the E-test, poor diffusion of colistin in agar can also

lead to unreliable results.[12]
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Issue Potential Cause(s) Recommended Solution(s)

High variability in MIC values

for colistin alone.
Inconsistent inoculum density.

Ensure a standardized

inoculum is prepared, typically

to a 0.5 McFarland standard,

resulting in a final

concentration of approximately

5 x 10^5 CFU/mL in each well.

[6][13]

Use of inappropriate broth.

Use cation-adjusted Mueller-

Hinton broth (CAMHB) for

susceptibility testing.[6][13]

Inconsistent FICI values

across replicates.

Pipetting errors during serial

dilutions.

Use calibrated pipettes and

consider using automated

liquid handlers for improved

precision.[5]

Subjective visual reading of

growth.

Use a spectrophotometer to

measure optical density for a

more objective determination

of growth inhibition.[6]

No clear synergistic effect

observed where one is

expected.

Incorrect concentration range

tested.

Ensure the concentration

ranges for both drugs extend

from well below to well above

their individual MICs.[9][10]

Bacterial strain characteristics.

Synergy can be strain-

dependent; what works for one

isolate may not for another.[14]

Time-Kill Assay Troubleshooting
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Issue Potential Cause(s) Recommended Solution(s)

High variability in CFU counts

at time zero.

Inaccurate initial inoculum

concentration.

Verify the starting inoculum

concentration by plating a

sample immediately after

inoculation. The target is

typically around 5 x 10^5

CFU/mL.[6]

Rapid regrowth of bacteria

after initial killing.

Sub-optimal drug

concentrations.

The concentrations used

should be informed by MIC

values (e.g., 0.5 x MIC)

obtained from methods like the

checkerboard assay.[6]

Drug degradation over the 24-

hour period.

Ensure proper storage of drug

stock solutions and consider

the stability of the compounds

in the chosen medium at 37°C.

No significant difference

between the combination and

single agents.

Insufficient statistical power.

Perform experiments in

replicate to ensure the

observed differences are

statistically significant.[7]

The chosen time points are not

optimal for observing synergy.

Include multiple time points for

sampling (e.g., 0, 2, 4, 8, and

24 hours) to capture the

dynamics of the interaction.[6]

Quantitative Data Summary
The following table summarizes results from a study investigating the synergy of MAC13772

and colistin against various Gram-negative pathogens using the checkerboard assay.[6]
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Bacterial
Strain

MAC13772 FIC Colistin FIC FICI Interpretation

E. coli (MCR-1-

expressing)
0.125 0.25 0.375 Synergy

E. coli (Wild-

type)
0.5 1 1.5 Indifference

K. pneumoniae

(MCR-1-

expressing)

0.063 0.5 0.563 Additive

E. cloacae 0.25 0.5 0.75 Additive

S. typhimurium 0.125 0.25 0.375 Synergy

Experimental Protocols
Checkerboard Assay Protocol

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to

achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of a

96-well microtiter plate.[6][9]

Drug Dilution: Prepare serial dilutions of each antimicrobial agent. In the microtiter plate,

dilute one agent horizontally and the other vertically.[6] Include wells with each drug alone to

determine their individual MICs, as well as a growth control (no drug) and a sterility control

(no bacteria).[6]

Inoculation: Add the prepared bacterial inoculum to each well, except for the sterility control.

[6]

Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

Data Analysis: Determine the MIC of each drug alone and in combination by visual

inspection of turbidity or by measuring optical density. Calculate the FIC for each drug and

the FICI for the combination.[6]
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Time-Kill Assay Protocol
Inoculum Preparation: Prepare a bacterial suspension as described for the checkerboard

assay, with a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.[6]

Experimental Setup: Prepare culture tubes with the following conditions: growth control (no

drug), each drug alone (at sub-inhibitory concentrations, e.g., 0.5 x MIC), and the

combination of drugs at the same concentrations.[6]

Time-Course Sampling: Incubate the tubes at 37°C with shaking. At predetermined time

points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[6]

Colony Counting: Perform serial tenfold dilutions of the aliquots and plate them onto agar

plates. Incubate the plates at 37°C for 18-24 hours and then count the number of colonies

(CFU/mL).[6]

Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is determined

by comparing the reduction in CFU/mL in the combination tube to the single-agent tubes.[6]
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Checkerboard Assay Workflow

Preparation

Assay Setup

Incubation & Reading

Data Analysis
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Inoculate Wells with
Bacterial Suspension

Prepare Serial Dilutions
of Antimicrobials

Dispense Drug Dilutions
into 96-Well Plate

(Checkerboard Format)

Incubate at 37°C
for 18-24 hours

Determine MICs
(Visually or Spectrophotometrically)

Calculate FIC for Each Drug

Calculate FICI
(FIC Drug A + FIC Drug B)

Interpret Results
(Synergy, Additive, etc.)

Click to download full resolution via product page

Caption: Workflow for the checkerboard synergy assay.
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Time-Kill Assay Workflow

Preparation

Incubation & Sampling
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Caption: Workflow for the time-kill synergy assay.
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FICI Interpretation Logic

Calculated FICI Value

FICI ≤ 0.5 0.5 < FICI ≤ 1.0 1.0 < FICI ≤ 4.0 FICI > 4.0

Synergy

True

Additive

True

Indifference

True

Antagonism

True

Click to download full resolution via product page

Caption: Logic for interpreting FICI values.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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